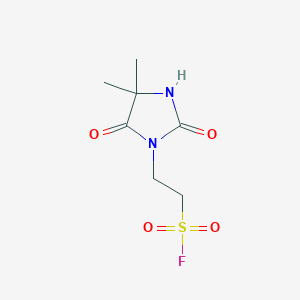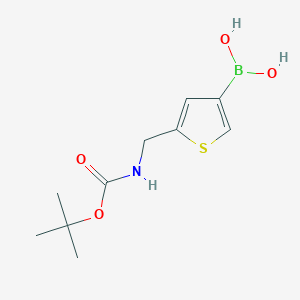![molecular formula C16H13NO4 B2838958 methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate CAS No. 325693-74-1](/img/structure/B2838958.png)
methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a chemical compound with a unique structure comprising a benzene ring fused to an isoquinoline structure, along with a methyl ester group
作用机制
Target of Action
It’s known that benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes, which this compound is a part of, are strong acceptors . They have high electron affinity values, which suggests they may interact with electron-donating targets .
Mode of Action
It’s known that these types of compounds have strong π–π stacking with distances of 331–341 Å and different stacking arrangements . This suggests that they may interact with their targets through π–π stacking interactions.
Biochemical Pathways
Given its high electron affinity, it’s possible that it could influence electron transport pathways .
Result of Action
Its high electron affinity suggests that it could potentially influence electron transport and related cellular processes .
Action Environment
It’s known that the triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the three molecules . This suggests that factors such as solvent and temperature could potentially influence the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions
Several synthetic routes can be employed to prepare methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate. One common approach involves the cyclization of appropriate precursors. For example, an anhydride derivative of phthalic acid may undergo a condensation reaction with an amino acid derivative, followed by esterification.
Steps:
Cyclization: An anhydride derivative reacts with a suitable amino acid under acidic or basic conditions.
Esterification: The resulting product is treated with methanol and an acid catalyst to form the ester.
Industrial Production Methods
For large-scale production, employing continuous flow reactors for cyclization and esterification processes may enhance yield and efficiency. This approach reduces reaction times and improves safety by minimizing the accumulation of hazardous intermediates.
化学反应分析
Types of Reactions
Oxidation: Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate can undergo oxidation, where the ester group or the benzene ring may be oxidized to form corresponding carboxylic acid derivatives or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the isoquinoline structure to form dihydro derivatives.
Substitution: Substitution reactions may occur at the benzene ring, introducing various functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or dihydro derivatives.
Substitution: Formation of halogenated or alkyl-substituted isoquinolines.
科学研究应用
Chemistry
This compound is often used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for versatile chemical transformations, making it valuable in developing new synthetic methodologies.
Biology
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate may act as a scaffold for designing biologically active molecules. Its derivatives have potential as enzyme inhibitors or receptor ligands, contributing to drug discovery and development.
Medicine
Potential medicinal applications include exploring its derivatives for anti-inflammatory, antimicrobial, and anticancer activities. Researchers are investigating the compound's role in modifying biological pathways and its potential therapeutic effects.
Industry
In industry, this compound can be used in the production of dyes, pigments, and specialty chemicals. Its stable structure and reactive sites make it suitable for various industrial applications.
相似化合物的比较
Similar Compounds
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate: This compound has a similar structure but with a butanoate ester group.
Ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate: This analogue features an ethyl ester group instead of a methyl group.
Uniqueness
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate stands out due to its specific ester functionality, impacting its reactivity and biological activity. The methyl group may influence its solubility, stability, and interactions with biological targets differently compared to its analogues.
In essence, this compound is a fascinating compound with diverse applications and potential for further research and industrial use. Its unique structure and reactive sites make it an attractive candidate for various chemical transformations and scientific investigations.
属性
IUPAC Name |
methyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-13(18)8-9-17-15(19)11-6-2-4-10-5-3-7-12(14(10)11)16(17)20/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHWUGADPLOCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2838876.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2838878.png)
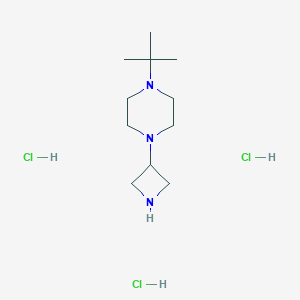
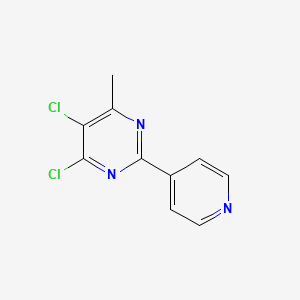
![2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2838882.png)
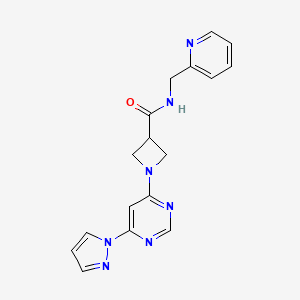
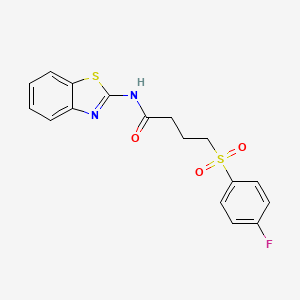
![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)
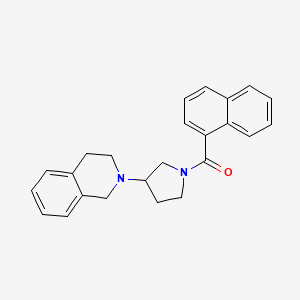
![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2838892.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2838895.png)
